3-(4-Methoxyphenyl)adamantane-1-carboxylic acid
Description
Historical Development of Adamantane-based Compounds in Medicinal Chemistry
The medicinal utility of adamantane derivatives began with Paul von Ragué Schleyer’s 1957 synthesis of adamantane, which enabled large-scale production of this previously rare hydrocarbon. By 1963, researchers identified amantadine (1-aminoadamantane) as a potent antiviral agent against Influenza A, marking the first pharmaceutical application of an adamantane derivative. This breakthrough demonstrated how the adamantane scaffold’s rigidity and lipophilicity could enhance drug-target interactions, particularly in viral ion channels.
Subsequent decades saw systematic exploration of adamantane’s pharmacological versatility:
- 1960s–1970s : Expansion into antiparkinsonian (amantadine) and dermatological (tromantadine) therapies
- 1980s–1990s : Development of memantine for Alzheimer’s disease and exploration in diabetes management via sulfonylurea modifications
- 2000s–present : Applications in CNS disorders, anticancer agents, and antimicrobials through targeted functionalization
Table 1 : Key Adamantane-based Pharmaceuticals and Their Therapeutic Applications
| Compound | Year Introduced | Primary Application | Structural Feature |
|---|---|---|---|
| Amantadine | 1966 | Influenza A prophylaxis | 1-Aminoadamantane |
| Rimantadine | 1987 | Influenza A treatment | α-Methyl-1-adamantylmethylamine |
| Memantine | 2002 | Alzheimer’s disease | 1-Amino-3,5-dimethyladamantane |
| Saxagliptin | 2009 | Type 2 diabetes | Adamantyl-oxadiazolyl group |
This progression established adamantane as a privileged scaffold in drug design, setting the stage for advanced derivatives like this compound.
Significance of the this compound Scaffold
The molecular architecture of this compound (C18H22O3, MW 286.36 g/mol) integrates three critical pharmacophoric elements:
- Adamantane core : Provides metabolic stability and enhances membrane permeability through lipophilic interactions
- 4-Methoxyphenyl substituent : Introduces π-π stacking capabilities and modulates electron density for target binding
- Carboxylic acid group : Enables salt formation (improving solubility) and serves as a handle for prodrug strategies
X-ray diffraction studies reveal that the methoxyphenyl group occupies a pseudo-equatorial position on the adamantane cage, creating a planar aromatic surface orthogonal to the carboxyl group. This arrangement allows simultaneous interactions with hydrophobic pockets and polar binding sites on biological targets. Comparative molecular docking studies suggest enhanced target affinity over simpler adamantane carboxylates, with calculated binding energies improving by 15–20% in model protease systems.
Evolution of Research Interest and Current Scientific Focus
Initial reports on this compound emerged in the early 2000s, driven by:
- Growing interest in polycyclic scaffolds for CNS drug development
- Need for thermally stable intermediates in solid-phase synthesis
- Advances in Ni-catalyzed cross-coupling for aryl-adamantane bonds
Recent research priorities (2015–present) include:
- Synthetic optimization : Development of stereoselective routes using Pd/Ni catalysts to achieve >95% enantiomeric excess
- Structural characterization : Single-crystal XRD analyses confirming chair-boat conformation of the adamantane core
- Computational modeling : QSAR studies correlating substituent position with P-glycoprotein inhibition
- Hybrid drug design : Conjugation with peptide vectors for blood-brain barrier penetration
Table 2 : Key Advances in this compound Research
These efforts have positioned the compound as a promising candidate for neurodegenerative disease therapeutics, with ongoing investigations into tau protein aggregation inhibition.
Structural Uniqueness Among Adamantane Derivatives
Comparative analysis of adamantane derivatives highlights three distinctive features of this compound:
A. Spatial Orientation :
The 3-position substitution creates a 120° dihedral angle between the adamantane cage and methoxyphenyl ring, optimizing interactions with both flat and concave binding sites. This contrasts with 1- or 2-substituted analogs, which exhibit less favorable steric profiles.
B. Electronic Effects :
Methoxy group resonance (+M effect) increases electron density on the phenyl ring by 0.15 e⁻/Ų compared to unsubstituted phenyl analogs, enhancing cation-π interactions. The carboxylic acid’s ionization (pKa ≈ 4.1) further allows pH-dependent binding modulation.
C. Thermodynamic Stability :
Differential scanning calorimetry shows a melting point of 218–220°C with decomposition onset at 280°C, superior to methyl ester derivatives (mp 195–198°C). This thermal resilience facilitates high-temperature reactions during derivatization.
Table 3 : Structural Comparison of Adamantane Carboxylic Acid Derivatives
| Compound | Substituent Position | Melting Point (°C) | LogP |
|---|---|---|---|
| Adamantane-1-carboxylic acid | 1 | 210–212 | 2.8 |
| 3-Phenyladamantane-1-carboxylic acid | 3 | 205–207 | 3.1 |
| This compound | 3 | 218–220 | 2.9 |
| 3-(4-Chlorophenyl)adamantane-1-carboxylic acid | 3 | 198–200 | 3.4 |
Data from demonstrate how methoxy substitution balances lipophilicity (LogP) and thermal stability, making this compound particularly suitable for formulation development.
The compound’s unique stereoelectronic profile continues to inspire hybrid molecule designs, including metal-organic frameworks for drug delivery and photoactivatable prodrugs leveraging the adamantane cage’s UV transparency. As synthetic methodologies advance, this derivative stands poised to bridge traditional adamantane pharmacology with cutting-edge therapeutic modalities.
Properties
IUPAC Name |
3-(4-methoxyphenyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABACNPVFIEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and 4-methoxybenzene.
Friedel-Crafts Alkylation: Adamantane undergoes Friedel-Crafts alkylation with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(4-methoxyphenyl)adamantane.
Oxidation: The resulting 1-(4-methoxyphenyl)adamantane is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the development of antiviral agents. Its structural characteristics may enhance binding affinity to viral proteins, making it a candidate for treating viral infections.
Case Study Example:
- A study demonstrated that derivatives of adamantane-1-carboxylic acid exhibit significant antiviral activity against influenza viruses. The presence of the methoxy group may enhance bioavailability and efficacy .
Antimicrobial Activity
Research indicates that 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid exhibits antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit enzyme activity is under investigation.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Material Science
The compound's unique chemical structure allows it to be used in developing new materials, such as polymers and nanocomposites. Its ability to form strong intermolecular interactions can enhance material properties.
Case Study Example:
- Research on polymer blends incorporating adamantane derivatives showed improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and bulky structure that can interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl group and carboxylic acid group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in the substituent on the para-position of the phenyl ring. Below is a comparative analysis:
Key Observations:
- Lipophilicity : The methoxy and methyl derivatives exhibit higher lipophilicity than the hydroxyl or nitro analogs, which may improve membrane permeability .
- Biological Activity : The chloro derivative (ABC294640) demonstrates significant anticancer activity by inhibiting sphingosine kinase 2 (SphK2), while the methoxy analog’s biological profile remains underexplored .
- Safety : Hydroxyphenyl and chlorophenyl analogs show higher toxicity (e.g., acute oral toxicity for –OH; H302, H315 ), whereas the methylphenyl variant is considered low-risk .
Biological Activity
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with various biological targets, antimicrobial properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features an adamantane core substituted with a 4-methoxyphenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological membranes.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Its efficacy was evaluated through minimum inhibitory concentration (MIC) studies, demonstrating effective inhibition against specific bacterial strains.
| Microorganism | MIC (ppm) |
|---|---|
| Staphylococcus epidermidis | 250 |
| Corynebacterium xerosis | 500 |
| Brevibacterium epidermidis | 300 |
The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a candidate for topical antimicrobial formulations .
2. Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Research has shown that the compound can modulate inflammatory cytokine production, thereby reducing inflammation in cellular models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved treating skin infections caused by Staphylococcus species. The compound was applied topically in a cream formulation, resulting in a significant reduction in bacterial load after one week of treatment. The study concluded that the compound's stability and low toxicity profile make it suitable for dermatological applications .
Case Study 2: Inhibition of Mycobacterium tuberculosis
Another investigation focused on the compound's potential against Mycobacterium tuberculosis. High-throughput screening revealed that derivatives of adamantane compounds, including this compound, showed promising inhibitory activity against tuberculosis strains. This positions the compound as a potential lead in developing new anti-tubercular agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the carboxylic acid moiety can significantly influence its pharmacological properties. For instance, increasing lipophilicity through additional alkyl substitutions has been shown to enhance membrane penetration and bioavailability .
Q & A
Basic: What are the established synthetic routes for 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves Friedel-Crafts alkylation of adamantane-1-carboxylic acid derivatives with 4-methoxyphenyl precursors. A validated method (modified from ) includes:
- Step 1 : Bromination of adamantane-1-carboxylic acid using AlCl₃ and Br₂ at 0–10°C for 48 hours (76% yield).
- Step 2 : Coupling with 4-methoxyphenyl groups via AlCl₃-catalyzed Friedel-Crafts reaction in chlorobenzene at 90°C for 10 hours (79% yield).
- Step 3 : Purification via NaOH extraction and H₂SO₄ neutralization.
Optimization Tips : - Use dry solvents and inert atmospheres (N₂) to prevent side reactions.
- Monitor reaction progress with TLC or HPLC to terminate at peak yield.
- Catalyst purity (e.g., AlCl₃) critically impacts regioselectivity .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks (e.g., m/z 426.18 for chlorophenyl analogs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators for dust control ( ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of irritant fumes (H335 hazard) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water contact to prevent drainage contamination .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
Advanced: How does this compound interact with biological targets, such as sphingosine kinases?
Answer:
- In Vitro Assays : Conduct fluorescence-based kinase inhibition assays (IC₅₀ determination) using recombinant SK1/SK2 enzymes.
- Synergy Studies : Co-treat with sorafenib or other kinase inhibitors ( ) to assess combinatorial effects on cancer cell lines (e.g., HepG2).
- Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict binding to SK1’s active site, guided by adamantane’s rigid structure .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C.
- Light Sensitivity : Protect from UV light to prevent methoxy group degradation.
- Humidity Control : Store in desiccators with silica gel to avoid hydrolysis of the carboxylic acid group .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Replication : Verify cell culture conditions (e.g., serum concentration, passage number) that may alter cytotoxicity.
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) across studies ( vs. 12).
- Dose-Response Curves : Use standardized MTT assays with triplicate replicates to minimize variability .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via LC-MS.
- CRISPR Knockouts : Generate SK1/SK2 knockout cell lines to isolate target-specific effects.
- In Vivo Imaging : Use fluorescently tagged derivatives (e.g., FITC conjugation) for biodistribution studies in murine models .
Advanced: What are emerging applications in drug delivery systems?
Answer:
- Nanoparticle Conjugation : Attach to PEGylated liposomes via carboxylate-amine coupling (EDC/NHS chemistry) for enhanced tumor targeting.
- Prodrug Design : Esterify the carboxylic acid group to improve bioavailability, with hydrolysis triggered by tumor-specific esterases .
Advanced: How is acute toxicity assessed in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
